Levopropoxyphene napsylate anhydrous
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Overview
Description
Levopropoxyphene napsylate anhydrous is a stereoisomer of propoxyphene, specifically the 2S, 3R enantiomer. It was primarily used as an antitussive, a medication that suppresses cough. This compound was developed by Eli Lilly and received FDA approval on March 21, 1962 . it was removed from the market in the 1970s .
Preparation Methods
The synthesis of levopropoxyphene involves several steps:
Mannich Reaction: Propiophenone reacts with formaldehyde and dimethylamine to form the corresponding aminoketone.
Grignard Reaction: The aminoketone is then reacted with benzylmagnesium bromide to produce the amino alcohol.
Esterification: The amino alcohol is esterified using propionic anhydride to yield the final product.
Industrial production methods typically involve these steps under controlled conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Levopropoxyphene napsylate anhydrous undergoes various chemical reactions:
Reduction: Reduction reactions can alter the functional groups present in the molecule.
Substitution: It can undergo substitution reactions, particularly at the dimethylamino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Levopropoxyphene napsylate anhydrous has been used in various scientific research applications:
Chemistry: It serves as a model compound for studying stereoisomerism and chiral synthesis.
Biology: Research on its interaction with biological receptors, particularly the sigma-1 receptor, has been conducted.
Medicine: Historically used as an antitussive, it has been studied for its effects on the central nervous system.
Industry: Its synthesis and production methods are of interest in pharmaceutical manufacturing
Mechanism of Action
Levopropoxyphene exerts its effects primarily by binding to the sigma-1 receptor, although it binds poorly compared to other antitussives. Unlike its enantiomer dextropropoxyphene, which has analgesic effects, levopropoxyphene is mainly effective as a cough suppressant .
Comparison with Similar Compounds
Levopropoxyphene is compared with its enantiomer dextropropoxyphene and the racemic mixture propoxyphene:
Dextropropoxyphene: Has significant analgesic effects and is used as a pain reliever.
Propoxyphene: The racemic mixture containing both enantiomers, used for both its analgesic and antitussive properties.
Levopropoxyphene is unique in its specific antitussive action without significant analgesic effects .
Properties
CAS No. |
5714-90-9 |
---|---|
Molecular Formula |
C32H37NO5S |
Molecular Weight |
547.7 g/mol |
IUPAC Name |
[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C22H29NO2.C10H8O3S/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13)/t18-,22+;/m0./s1 |
InChI Key |
VZPXFHVJUUSVLH-VNJAQMQMSA-N |
Isomeric SMILES |
CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |
SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |
Canonical SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |
5714-90-9 | |
Origin of Product |
United States |
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